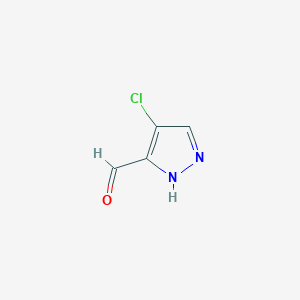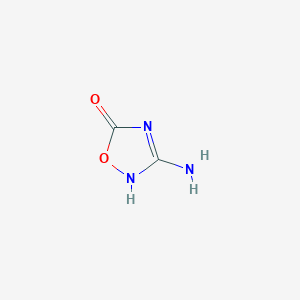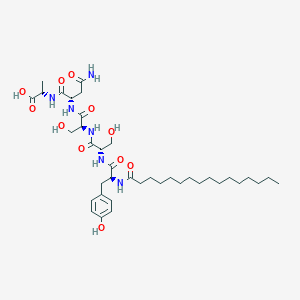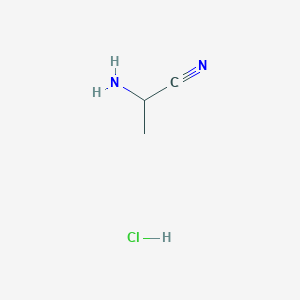
4-Chlor-1H-Pyrazol-3-carbaldehyd
Übersicht
Beschreibung
The compound 4-Chloro-1H-pyrazole-3-carbaldehyde is a versatile intermediate in the synthesis of various heterocyclic compounds. It is a derivative of pyrazole, a five-membered ring structure with two adjacent nitrogen atoms, and features a chloro substituent and an aldehyde functional group. This structure serves as a key building block for the creation of novel compounds with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as those related to 4-Chloro-1H-pyrazole-3-carbaldehyde, often involves the use of Vilsmeier-Haack reagent, as demonstrated in the preparation of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Additionally, palladium-catalyzed reactions have been employed to create functionalized quinolines from 4-chloroquinoline-3-carbaldehyde hydrazones, showcasing the versatility of chloro-substituted pyrazole carbaldehydes in complex molecular transformations .
Molecular Structure Analysis
The molecular structure of chloro-substituted pyrazole carbaldehydes has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed that the aldehydic fragment is nearly coplanar with the pyrazole ring, providing insight into the conformational preferences of these molecules .
Chemical Reactions Analysis
Chloro-substituted pyrazole carbaldehydes participate in a variety of chemical reactions. They can be used as precursors in Sonogashira-type cross-coupling reactions to yield alkynylated products , and they can undergo Vilsmeier-Haack reactions to form heterocyclic chalcones and dipyrazolopyridines . These reactions highlight the reactivity of the aldehyde group and the ability of the chloro substituent to be replaced or participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-substituted pyrazole carbaldehydes are influenced by their molecular structure. For example, solvatochromic studies have shown that the photophysical properties of these compounds vary with solvent polarity . Additionally, infrared spectroscopy and computational methods have been used to study the vibrational frequencies and structural properties of these molecules, providing a deeper understanding of their stability and reactivity .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebsmittel
Pyrazolderivate, einschließlich 4-Chlor-1H-Pyrazol-3-carbaldehyd, wurden umfassend auf ihre Antikrebseigenschaften untersucht. Es ist bekannt, dass sie eine Reihe von biologischen Aktivitäten aufweisen, die zur Entwicklung neuer Therapeutika genutzt werden können . So zum Beispiel haben bestimmte Pyrazolderivate gezeigt, dass sie Apoptose in Krebszellen induzieren, indem sie in den Zellzyklus eingreifen und die Koloniebildung hemmen .
Agrochemie: Herbizide Aktivität
Im Bereich der Agrochemie werden Pyrazolverbindungen wegen ihrer herbiziden Aktivität eingesetzt. Sie können so konzipiert werden, dass sie bestimmte Enzyme oder Stoffwechselwege in Unkräutern angreifen und so deren Wachstum kontrollieren, ohne die Nutzpflanzen zu beeinträchtigen . Diese selektive herbizide Wirkung macht sie für landwirtschaftliche Anwendungen wertvoll.
Koordinationschemie: Ligandensynthese
This compound: kann in der Koordinationschemie als Ligand fungieren und Komplexe mit verschiedenen Metallen bilden. Diese Komplexe können verwendet werden, um die Eigenschaften von Metallen zu untersuchen oder verschiedene chemische Reaktionen zu katalysieren . Die Fähigkeit des Pyrazolmoleküls, Metalle zu binden, kann auch bei der Reinigung und Detektion von Metallionen eingesetzt werden.
Organometallchemie: Katalysatorentwicklung
In der Organometallchemie werden Pyrazol-basierte Verbindungen zur Entwicklung von Katalysatoren für eine Vielzahl von chemischen Reaktionen verwendet. Diese Katalysatoren können Reaktionsraten, Selektivität und Ausbeute verbessern und sind daher für industrielle Prozesse von entscheidender Bedeutung .
Arzneimittelforschung: Entzündungshemmende und Schmerzstillende Eigenschaften
Der Pyrazolkern ist für seine entzündungshemmenden und schmerzlindernden Wirkungen bekannt. Forscher nutzen This compound, um neue Medikamente zu synthetisieren, die möglicherweise Erkrankungen wie Arthritis und Schmerzstörungen behandeln können . Die Fähigkeit der Verbindung, Entzündungspfade zu modulieren, ist ein zentrales Forschungsgebiet.
Grüne Chemie: Nachhaltige Syntheseverfahren
Pyrazolderivate sind auch in der grünen Chemie von Bedeutung, wo sie zur Entwicklung nachhaltiger Syntheseverfahren eingesetzt werden. So kann This compound beispielsweise mit umweltfreundlichen Verfahren wie mikrowellengestützten Reaktionen synthetisiert werden, die den Einsatz gefährlicher Lösungsmittel und den Energieverbrauch reduzieren .
Wirkmechanismus
Target of Action
4-Chloro-1h-pyrazole-3-carbaldehyde, also known as 5-chloropyrazole-4-carboxaldehyde, is a key intermediate in the synthesis of a variety of heterocyclic systems . These compounds are valuable moieties of bioactive compounds showing antimicrobial, anticancer, anti-inflammatory, and selective enzyme inhibitory activities .
Mode of Action
The mode of action of 4-Chloro-1h-pyrazole-3-carbaldehyde is primarily through its interaction with its targets. It is used as an intermediate in the synthesis of various heterocyclic compounds . The most versatile and economical method involves a Vilsmeier reaction of 1H-pyrazol-5 (4H)-one .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-1h-pyrazole-3-carbaldehyde are primarily those involved in the synthesis of heterocyclic compounds. These compounds are important intermediates for the synthesis of a variety of otherwise difficult to obtain, synthetically useful, and novel heterocyclic systems .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . The compound has a log Kp (skin permeation) of -6.64 cm/s .
Result of Action
The result of the action of 4-Chloro-1h-pyrazole-3-carbaldehyde is the synthesis of a variety of heterocyclic compounds. These compounds have a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and selective enzyme inhibitory activities .
Action Environment
The action environment of 4-Chloro-1h-pyrazole-3-carbaldehyde can influence its action, efficacy, and stability. For example, in a study of mild steel corrosion in an aggressive acidic environment, the protection efficiency of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, was found to decrease with an increase in temperature and acid concentration but increase with an increase in the concentration of the inhibitor .
Eigenschaften
IUPAC Name |
4-chloro-1H-pyrazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXMSYLXHJLALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375487 | |
| Record name | 4-chloro-1h-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
623570-54-7 | |
| Record name | 4-chloro-1h-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-formylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B122069.png)





